molecular formula C14H11N3O3S B11026739 Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B11026739
M. Wt: 301.32 g/mol
InChI Key: NBVQKUGKMQUWCI-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include a naphthyridine core, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives with varying substituents. Examples include:

  • 2-Methyl-5-oxo-1,6-naphthyridine-3-carboxylate
  • 6-(1,3-Thiazol-2-yl)-1,6-naphthyridine-3-carboxylate

Uniqueness

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

Methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12H12N2O3SC_{12}H_{12}N_2O_3S and a molecular weight of approximately 252.30 g/mol. Its unique structure incorporates a thiazole ring, which is known for conferring various biological activities.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of the compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal
Candida albicans0.75Fungicidal

In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation inhibition in Staphylococcus aureus .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)15.0Cytotoxic
MCF-7 (Breast Cancer)12.5Cytotoxic
A549 (Lung Cancer)10.0Cytotoxic

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

3. Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of key enzymes involved in bacterial resistance mechanisms:

Enzyme IC50 (µM) Type of Inhibition
DNA Gyrase25.0Competitive
Dihydrofolate Reductase5.0Non-competitive

These findings suggest potential applications in overcoming antibiotic resistance .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard treatments like Ciprofloxacin .

Case Study 2: Anticancer Properties

In a comparative study involving various naphthyridine derivatives, this compound was found to be one of the most potent compounds against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being elucidated through flow cytometry analysis .

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-6-(1,3-thiazol-2-yl)-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C14H11N3O3S/c1-8-9(13(19)20-2)7-10-11(16-8)3-5-17(12(10)18)14-15-4-6-21-14/h3-7H,1-2H3

InChI Key

NBVQKUGKMQUWCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=NC=CS3)C(=O)OC

Origin of Product

United States

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